Cas no 32741-98-3 (2-(5-oxopyrrolidin-3-yl)acetic acid)

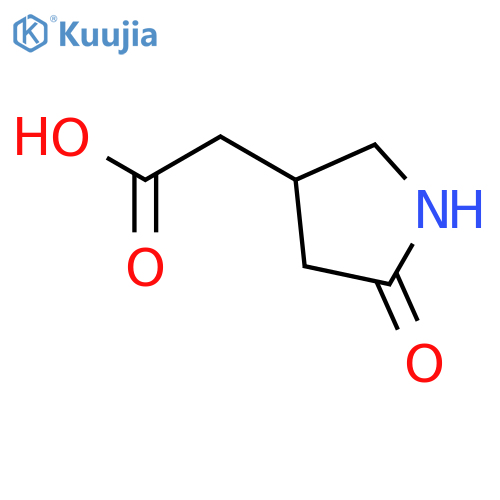

32741-98-3 structure

商品名:2-(5-oxopyrrolidin-3-yl)acetic acid

2-(5-oxopyrrolidin-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 5-oxo-3-Pyrrolidineacetic acid

- 2-(5-oxopyrrolidin-3-yl)acetic acid

-

- MDL: MFCD19220598

- インチ: InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)

- InChIKey: YKTYYHBGRGVBPG-UHFFFAOYSA-N

- ほほえんだ: O=C(O)CC1CNC(C1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

2-(5-oxopyrrolidin-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-150055-0.25g |

2-(5-oxopyrrolidin-3-yl)acetic acid |

32741-98-3 | 95% | 0.25g |

$546.0 | 2023-11-13 | |

| Life Chemicals | F2147-1992-0.25g |

2-(5-oxopyrrolidin-3-yl)acetic acid |

32741-98-3 | 95%+ | 0.25g |

$956.0 | 2023-11-21 | |

| Enamine | EN300-150055-0.5g |

2-(5-oxopyrrolidin-3-yl)acetic acid |

32741-98-3 | 95% | 0.5g |

$860.0 | 2023-11-13 | |

| Enamine | EN300-150055-2.5g |

2-(5-oxopyrrolidin-3-yl)acetic acid |

32741-98-3 | 95% | 2.5g |

$2315.0 | 2023-11-13 | |

| Life Chemicals | F2147-1992-1g |

2-(5-oxopyrrolidin-3-yl)acetic acid |

32741-98-3 | 95%+ | 1g |

$1060.0 | 2023-11-21 | |

| Life Chemicals | F2147-1992-10g |

2-(5-oxopyrrolidin-3-yl)acetic acid |

32741-98-3 | 95%+ | 10g |

$4540.0 | 2023-11-21 | |

| eNovation Chemicals LLC | D685557-1g |

5-Oxopyrrolidine-3-acetic Acid |

32741-98-3 | 95% | 1g |

$990 | 2024-07-20 | |

| Chemenu | CM387169-1g |

5-Oxopyrrolidine-3-acetic Acid |

32741-98-3 | 95%+ | 1g |

$1080 | 2023-01-01 | |

| Enamine | EN300-150055-0.1g |

2-(5-oxopyrrolidin-3-yl)acetic acid |

32741-98-3 | 95% | 0.1g |

$382.0 | 2023-11-13 | |

| Chemenu | CM387169-100mg |

5-Oxopyrrolidine-3-acetic Acid |

32741-98-3 | 95%+ | 100mg |

$249 | 2023-01-01 |

2-(5-oxopyrrolidin-3-yl)acetic acid 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

32741-98-3 (2-(5-oxopyrrolidin-3-yl)acetic acid) 関連製品

- 6324-87-4(2-(2,5-Dioxopyrrolidin-3-yl)acetic acid)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:32741-98-3)2-(5-oxopyrrolidin-3-yl)acetic acid

清らかである:99%

はかる:1g

価格 ($):808.0